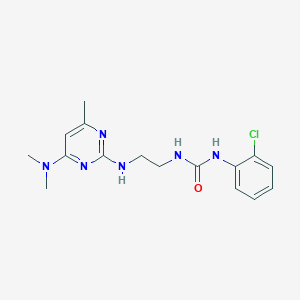
1-(2-Chlorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C16H21ClN6O and its molecular weight is 348.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-Chlorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chlorophenyl group, a pyrimidine moiety, and a urea functional group, which are essential for its biological activity.
- Kinase Inhibition : The compound exhibits significant activity as a kinase inhibitor. It selectively targets various protein kinases, which are crucial in regulating cellular processes such as growth, proliferation, and survival. Dysregulation of these kinases is often implicated in cancer progression.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is critical as it prevents the proliferation of malignant cells.
- Apoptosis Induction : The compound has shown potential in promoting apoptosis (programmed cell death) in various cancer cell lines. This is achieved through the activation of intrinsic apoptotic pathways.
Pharmacological Properties
The pharmacological properties of this compound have been evaluated in several studies:
| Property | Value/Description |
|---|---|
| IC50 against EGFR | Low nanomolar range |
| Selectivity | High selectivity for specific kinases |
| Solubility | Soluble in DMSO and ethanol |
| Stability | Stable under physiological conditions |
Case Studies and Research Findings
- In vitro Studies : Research has demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. For instance, one study reported an IC50 value in the low nanomolar range against epidermal growth factor receptor (EGFR), highlighting its potent inhibitory effects on this critical target .
- In vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of tumor microenvironment factors .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinity of this compound to various kinase targets. The results indicated favorable interactions with key residues within the ATP-binding sites of kinases, which are essential for their enzymatic activity .
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6O/c1-11-10-14(23(2)3)22-15(20-11)18-8-9-19-16(24)21-13-7-5-4-6-12(13)17/h4-7,10H,8-9H2,1-3H3,(H,18,20,22)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPJLBXTRXKXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC=CC=C2Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














